molecular formula C9H6ClNO3 B12836479 Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate

Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate

Cat. No.: B12836479
M. Wt: 211.60 g/mol
InChI Key: OGSVYQQQEOHGHF-UHFFFAOYSA-N
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Description

Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol . This compound is characterized by its unique structure, which includes a furo[2,3-c]pyridine ring system substituted with a chlorine atom at the 7th position and a carboxylate ester group at the 5th position. It is primarily used in research and development settings and is not intended for direct human use .

Preparation Methods

The synthesis of methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the furo[2,3-c]pyridine ring system play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)6-4-5-2-3-14-7(5)8(10)11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSVYQQQEOHGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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